methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate, also known as SN-38, is a potent antineoplastic agent that is used in cancer treatment. It is a derivative of irinotecan, which is a prodrug that is converted into SN-38 in the liver. SN-38 has shown promising results in the treatment of various types of cancer, including colorectal, lung, and ovarian cancer.
Mechanism of Action
Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Topoisomerase I is responsible for unwinding the DNA helix during replication, allowing the replication machinery to access the DNA. methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate binds to the topoisomerase I-DNA complex, preventing the enzyme from resealing the DNA strand after unwinding. This leads to the accumulation of single-strand breaks in the DNA, which eventually leads to the death of cancer cells.
Biochemical and Physiological Effects
methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate also inhibits the growth and proliferation of cancer cells by preventing DNA replication. Additionally, methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has been shown to have antiangiogenic properties, which means that it prevents the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has several advantages for lab experiments. It is a potent antineoplastic agent that is effective in the treatment of various types of cancer. methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate is also readily available and can be synthesized from irinotecan. However, methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has poor solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for research on methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate. One area of research is the development of new formulations of methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate that improve its solubility in water. This could make it easier to administer in lab experiments and improve its efficacy in cancer treatment. Another area of research is the development of new delivery methods for methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate, such as targeted drug delivery systems that can deliver the drug directly to cancer cells. Additionally, there is a need for more research on the long-term effects of methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate on healthy cells and tissues. This could help to identify potential side effects of the drug and improve its safety and efficacy in cancer treatment.
Conclusion
In conclusion, methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate is a potent antineoplastic agent that is effective in the treatment of various types of cancer. It works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has several biochemical and physiological effects, including inducing apoptosis and inhibiting angiogenesis. While methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has some limitations for lab experiments, there are several future directions for research on the drug, including the development of new formulations and delivery methods. Overall, methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has shown promising results in the treatment of cancer and is an important area of research in the field of oncology.
Scientific Research Applications
Methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including colorectal, lung, and ovarian cancer. methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate prevents the replication of cancer cells, leading to their death.
properties
IUPAC Name |
methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(18)12-6-5-10(8-13(12)26-15)19-16(21)9-3-2-4-11(7-9)20(23)24/h2-8H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXYYAIRSASXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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